molecular formula C12H11F6N5O6 B3830195 ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No.: B3830195
M. Wt: 435.24 g/mol
InChI Key: BGMZESBARBRCDX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carbamate group (O=C=ONH2), a hydrazine group (NH2-NH-), and a dinitrophenyl group (C6H3(NO2)2). The presence of these groups suggests that this compound could have interesting chemical properties and reactivity .


Synthesis Analysis

While the exact synthesis of this compound is not available, it’s likely that it could be synthesized through the reaction of an appropriate ethyl carbamate with a 2,4-dinitrophenylhydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The carbamate group would likely form a planar structure, while the dinitrophenyl group would be planar due to the aromaticity of the phenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carbamate group could undergo hydrolysis to form an amine and a carbamic acid. The dinitrophenylhydrazine group could potentially undergo reactions with electrophiles .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism would depend on its target in the body. The dinitrophenylhydrazine group is often used in the detection of carbonyl compounds, so it’s possible that this compound could have a similar use .

Future Directions

The potential uses of this compound could be quite broad, depending on its properties. It could potentially be used in chemical synthesis, as a reagent for the detection of certain compounds, or even as a drug, depending on its biological activity .

Properties

IUPAC Name

ethyl N-[2-[2-(2,4-dinitrophenyl)hydrazinyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6N5O6/c1-2-29-9(24)19-10(11(13,14)15,12(16,17)18)21-20-7-4-3-6(22(25)26)5-8(7)23(27)28/h3-5,20-21H,2H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZESBARBRCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl [1-[2-(2,4-dinitrophenyl)hydrazino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

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